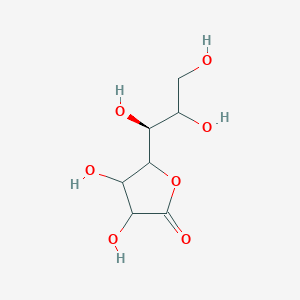
4,5,6,7-Tetrachloro-2-(3-hydroxyphenyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrachloro-2-(3-hydroxy-phenyl)-isoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of four chlorine atoms and a hydroxy-phenyl group attached to an isoindole-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2-(3-hydroxy-phenyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the chlorination of isoindole derivatives followed by the introduction of the hydroxy-phenyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination of the isoindole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrachloro-2-(3-hydroxy-phenyl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy-phenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or modify the isoindole ring.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals, dyes, and polymers due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 4,5,6,7-Tetrachloro-2-(3-hydroxy-phenyl)-isoindole-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, its ability to form stable complexes with proteins and other biomolecules contributes to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrachloro-2-(3-hydroxy-phenyl)-isoindole-1,3-dione: Known for its unique chlorinated structure and hydroxy-phenyl group.
4,5,6,7-Tetrachloro-2-(3-methoxy-phenyl)-isoindole-1,3-dione: Similar structure but with a methoxy group instead of a hydroxy group, affecting its reactivity and applications.
4,5,6,7-Tetrachloro-2-(3-amino-phenyl)-isoindole-1,3-dione:
Uniqueness
The uniqueness of 4,5,6,7-Tetrachloro-2-(3-hydroxy-phenyl)-isoindole-1,3-dione lies in its specific combination of chlorine atoms and a hydroxy-phenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C14H5Cl4NO3 |
|---|---|
Peso molecular |
377.0 g/mol |
Nombre IUPAC |
4,5,6,7-tetrachloro-2-(3-hydroxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H5Cl4NO3/c15-9-7-8(10(16)12(18)11(9)17)14(22)19(13(7)21)5-2-1-3-6(20)4-5/h1-4,20H |
Clave InChI |
RBBMXGGXOHFJBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-(anilinocarbonyl)-2-{[(2E)-3-(4-tert-butylphenyl)-2-propenoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B11994097.png)
![Methyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11994121.png)



![(2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11994155.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11994159.png)

![5-(4-chlorophenyl)-4-{[(E)-2-furylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994173.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-iodophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11994178.png)
![(2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11994184.png)
![7,9-bis[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11994192.png)
